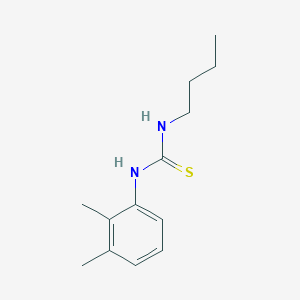

1-Butyl-3-(2,3-dimethylphenyl)thiourea

Description

Significance of the Thiourea (B124793) Core in Organic Synthesis and Medicinal Chemistry

The thiourea moiety, with its planar structure and capacity for hydrogen bonding, serves as a powerful tool in the hands of organic chemists. wikipedia.orgnih.gov Its ability to act as a hydrogen bond donor is crucial in the field of organocatalysis, where it can activate electrophiles and guide the stereochemical outcome of reactions. wikipedia.orgrsc.orgacs.orglibretexts.org This has led to the development of numerous thiourea-based catalysts for a variety of asymmetric transformations, offering a metal-free and often more environmentally benign alternative to traditional catalysts. wikipedia.org

In medicinal chemistry, the thiourea scaffold is recognized as a "privileged structure," appearing in a wide array of biologically active compounds. chemicaljournal.innih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, antiviral, and anticancer properties. nih.govresearchgate.netsemanticscholar.orgijsrst.comijpmr.orgnih.govmdpi.comresearchgate.netmdpi.comnih.gov The isosteric replacement of a urea's oxygen with sulfur can significantly alter a molecule's biological profile, a strategy that has been successfully employed in drug design. nih.gov

Overview of N,N'-Disubstituted Thioureas and Their Research Prominence

Among the various classes of thiourea derivatives, N,N'-disubstituted thioureas have garnered considerable attention from the research community. rsc.orgnih.gov The synthetic accessibility of these compounds, typically through the reaction of an isothiocyanate with a primary amine, allows for the creation of large and diverse chemical libraries for biological screening. mdpi.com This structural diversity enables fine-tuning of physicochemical properties and biological activities.

Specific Academic Research Focus on 1-Butyl-3-(2,3-dimethylphenyl)thiourea and Structurally Related Analogues

Direct and extensive academic research focused solely on This compound is not prominently documented in publicly available literature. However, significant insights can be gleaned from studies on its structurally related analogues. The presence of a butyl group on one nitrogen and a dimethylphenyl group on the other suggests a molecule with a balance of aliphatic and aromatic character, a common feature in many biologically active compounds.

Research on analogous N-alkyl-N'-aryl thioureas has explored a range of potential applications. For instance, studies on N-aryl-N'-[2-phenyl-3-quinazoline(3H)-4-one] acylthiourea derivatives have revealed anticonvulsant properties. nih.gov Similarly, various N,N'-disubstituted thioureas have been investigated for their antimicrobial activities against a spectrum of bacteria and fungi. mdpi.comresearchgate.netnih.govresearchgate.net

A particularly relevant study involves the synthesis and crystal structure analysis of 3-Acetyl-1-(2,3-dimethylphenyl)thiourea . This compound shares the same substituted phenyl group with the target molecule. Such crystallographic studies are crucial for understanding the conformational preferences and intermolecular interactions, like hydrogen bonding, which are vital for rational drug design.

The academic interest in compounds like this compound likely stems from the potential for synergistic effects between the butyl and dimethylphenyl substituents, which could lead to novel biological activities. The exploration of such derivatives is a logical progression in the broader effort to map the structure-activity relationships of N,N'-disubstituted thioureas.

Detailed Research Findings

While specific research data for this compound is scarce, data from analogous compounds provide a valuable framework for understanding its potential properties.

Table 1: Biological Activities of Structurally Related N,N'-Disubstituted Thiourea Derivatives

| Compound Class | Substituents | Biological Activity | Reference |

| N-Aryl-N'-acylthioureas | Phenyl, Acyl-quinazoline | Anticonvulsant | nih.gov |

| N,N'-Disubstituted Thioureas | Various alkyl and aryl | Antimicrobial | mdpi.comresearchgate.net |

| N,N'-Disubstituted Thioureas | Various aryl | Nitric Oxide Synthase Inhibition | rsc.org |

| N,N'-Disubstituted Thioureas | Phenyl, Benzyl, etc. | Antileishmanial | mdpi.com |

Table 2: Synthesis Methods for N,N'-Disubstituted Thioureas

| Method | Reactants | Conditions | Reference |

| Isothiocyanate Addition | Isothiocyanate, Primary Amine | Typically in an organic solvent at room temperature or with gentle heating | mdpi.com |

| From Carbon Disulfide | Primary Amines, Carbon Disulfide | Often in water, can be accelerated by solar energy | researchgate.net |

| From Thiophosgene | Primary Amines, Thiophosgene | Hazardous due to the toxicity of thiophosgene | researchgate.net |

| From Ammonium (B1175870) Thiocyanate (B1210189) | Ammonium Thiocyanate, Alkyl Amine | Can be performed in the presence of acid or via a benzoyl intermediate | researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2S |

|---|---|

Molecular Weight |

236.38 g/mol |

IUPAC Name |

1-butyl-3-(2,3-dimethylphenyl)thiourea |

InChI |

InChI=1S/C13H20N2S/c1-4-5-9-14-13(16)15-12-8-6-7-10(2)11(12)3/h6-8H,4-5,9H2,1-3H3,(H2,14,15,16) |

InChI Key |

XXLUZHUNDNSKMI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=S)NC1=CC=CC(=C1C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Butyl 3 2,3 Dimethylphenyl Thiourea and Analogues

General Synthetic Routes to Substituted Thioureas

The creation of the thiourea (B124793) backbone (-NH-C(S)-NH-) is most commonly achieved through the addition of an amine to an isothiocyanate. However, several alternative and innovative methods have been developed to enhance efficiency, yield, and environmental compatibility.

Reaction of Isothiocyanates with Amines

The most direct and widely utilized method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. nih.govchemicalbook.com This reaction is a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

The process is typically straightforward and efficient, often performed by simply mixing the reactants in a suitable solvent at room temperature or with gentle heating. researchgate.net A broad range of amines and isothiocyanates, bearing various alkyl or aryl substituents with either electron-donating or electron-withdrawing groups, can be used, making this method highly versatile for generating diverse libraries of thiourea compounds. nih.gov

A common variation involves the in situ generation of the isothiocyanate, especially if it is not commercially available. This can be achieved by reacting a primary amine with carbon disulfide in the presence of a base, which forms a dithiocarbamate (B8719985) salt intermediate that is then desulfurized to yield the isothiocyanate. nih.govgoogle.com This intermediate is not isolated but is directly reacted with another amine in the reaction vessel to produce the final thiourea.

Alternative Synthetic Pathways for Acyl/Aroyl Thioureas

N-Acyl and N-aroyl thioureas are a specific subclass of thioureas that are valuable intermediates in the synthesis of various heterocyclic compounds. thieme-connect.comnih.gov Their synthesis requires a distinct pathway that typically begins with an acid chloride (acyl or aroyl chloride).

The standard method involves the condensation of an acid chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in an anhydrous solvent like acetone. nih.govmdpi.commdpi.com This reaction forms a highly reactive acyl or aroyl isothiocyanate intermediate in situ. This electrophilic intermediate is not isolated but is immediately allowed to react with a primary or secondary amine added to the mixture. The amine's nucleophilic attack on the isothiocyanate carbon yields the desired N-acyl or N-aroyl thiourea. mdpi.com This one-pot procedure is efficient and widely used for creating these functionalized derivatives. nih.gov

Interactive Table: Synthesis of Acyl/Aroyl Thiourea Derivatives

| Starting Acid Chloride | Amine | Product | Reference |

| 2,4-Dichlorobenzoyl chloride | 4-Aminoacetophenone | N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide | nih.gov |

| Acetyl chloride | 2,3-Dimethylaniline (B142581) | 3-Acetyl-1-(2,3-dimethylphenyl)thiourea | nih.gov |

| 4-Methoxybenzoyl chloride | Various amines | 1-(4-methoxybenzoyl)-3-(substituted)thioureas | mdpi.com |

| 2-((4-Methoxyphenoxy)methyl)benzoyl chloride | Thiazol-2-amine | 2-((4-Methoxyphenoxy)methyl)-N-(thiazol-2-ylcarbamothioyl)benzamide | mdpi.com |

Green Chemistry Approaches in Thiourea Synthesis

In recent years, significant efforts have been made to develop more environmentally benign methods for thiourea synthesis, focusing on reducing the use of hazardous solvents and improving atom economy.

Key green chemistry strategies include:

Mechanochemical Synthesis : This solvent-free approach involves the grinding or milling of solid reactants, often in a ball mill. The mechanical force initiates the chemical reaction. The synthesis of thioureas from amines and isothiocyanates can be performed by manual grinding in a mortar and pestle or by automated ball milling, frequently resulting in quantitative yields with significantly reduced reaction times and eliminating the need for solvents. nih.gov

Aqueous Synthesis : Using water as a solvent is a primary goal of green chemistry. A method has been developed for the one-step synthesis of thiourea derivatives from phenoxysulfonyl chloride and primary amines in water, offering advantages of low toxicity, mild conditions, and environmental friendliness. google.com

Deep Eutectic Solvents (DES) : DES, such as a mixture of choline (B1196258) chloride and tin(II) chloride, can serve as both the catalyst and the reaction medium. An efficient process using thiourea as a biocompatible thiocarbonyl source has been developed in a DES system to produce monosubstituted thioureas. A major advantage is that the DES can be recovered and reused multiple times without a significant loss of activity. rsc.orgrsc.org

Alternative Green Solvents : Cyrene, a biodegradable, bio-derived solvent, has been successfully used as a green alternative to traditional solvents like tetrahydrofuran (B95107) (THF) for the one-pot synthesis of nitro N,N'-diaryl thioureas, achieving nearly quantitative yields. nih.gov

Targeted Synthesis of 1-Butyl-3-(2,3-dimethylphenyl)thiourea

While a specific documented synthesis for this compound is not prominently featured in the literature, its preparation can be reliably predicted based on the fundamental reaction of amines and isothiocyanates. The synthesis can be approached via two equivalent primary routes:

Route A: The reaction of 2,3-dimethylphenyl isothiocyanate with n-butylamine .

Route B: The reaction of butyl isothiocyanate with 2,3-dimethylaniline .

Both routes involve the nucleophilic addition of an amine to an isothiocyanate. The choice between routes would typically depend on the commercial availability and cost of the starting materials. For instance, 2,6-dimethylphenyl isothiocyanate is a commercially available reagent, suggesting that the analogous 2,3-substituted precursor is also accessible. sigmaaldrich.com

The synthesis of a closely related analogue, 3-Acetyl-1-(2,3-dimethylphenyl)thiourea, has been reported. nih.gov This synthesis proceeds by reacting in situ generated acetyl isothiocyanate with 2,3-dimethylaniline in acetone. This precedent strongly supports the feasibility of Route B, where butyl isothiocyanate would be used in place of acetyl isothiocyanate to yield the target compound.

Proposed Synthetic Protocol (Route A): To a solution of 2,3-dimethylphenyl isothiocyanate (1.0 equivalent) in a suitable solvent such as ethanol (B145695) or tetrahydrofuran, n-butylamine (1.0-1.1 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is typically removed under reduced pressure, and the resulting solid product is purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to afford pure this compound.

Strategies for Derivatization and Structural Diversity Generation

The thiourea core is a versatile scaffold that can be readily derivatized to generate a wide array of analogues with diverse structural features and potential applications.

Incorporation of Specific Ring Systems and Functional Groups

The thiourea framework serves as a valuable building block for the synthesis of various heterocyclic compounds. thieme-connect.comnih.gov This transformative potential is a key strategy for generating structural diversity.

Synthesis of Heterocycles from Thioureas : Thioureas can undergo condensation reactions with other reagents to form larger ring systems. For example, they can react with α-haloketones to produce aminothiazoles or with β-dicarbonyl compounds to yield pyrimidine (B1678525) derivatives. thieme-connect.com

Thioureas with Appended Heterocycles : A more direct approach to derivatization is to use amines that already contain a heterocyclic ring in the initial thiourea synthesis. This strategy has been used to create thioureas incorporating various important pharmacophores. mdpi.comresearchgate.net

Interactive Table: Examples of Thiourea Derivatives with Incorporated Rings

| Incorporated Ring System | Synthetic Approach | Example Compound | Reference |

| Thiazole | Reaction of acyl isothiocyanate with 2-aminothiazole | 2-((4-Methoxyphenoxy)methyl)-N-(thiazol-2-ylcarbamothioyl)benzamide | mdpi.comresearchgate.net |

| Pyridine | Reaction of acyl isothiocyanate with 2-aminopyridine | 2-((4-Methoxyphenoxy)methyl)-N-(pyridin-2-ylcarbamothioyl)benzamide | mdpi.comresearchgate.net |

| Tetrazole | Reaction of aryl isothiocyanates with a tetrazole-containing amine | Novel thiourea derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine | researchgate.net |

| Pyrazole | Reaction of phenyl isothiocyanate with 4-aminoacetophenone followed by further cyclization steps | 1-(4-acetylphenyl)-3-phenylthiourea derivatives leading to pyrazoles | mdpi.com |

| Indolo/Benzoquinolidine | Asymmetric aza-Diels–Alder reaction catalyzed by a thiourea organocatalyst | Enantiopure indolo- and benzoquinolidine compounds | beilstein-journals.org |

These derivatization strategies allow for the systematic modification of the thiourea structure, enabling the exploration of structure-activity relationships for various applications in chemistry and pharmacology.

Modifications of Alkyl and Aryl Substituents for Structural Variation

The versatility of the isothiocyanate-amine reaction allows for extensive structural modifications to generate a diverse library of this compound analogues. By systematically altering the alkyl and aryl substituents, researchers can fine-tune the physicochemical and biological properties of the resulting compounds.

Modification of the Alkyl Substituent:

The butyl group at the N-1 position can be readily replaced by other alkyl or aralkyl groups. This is achieved by using different isothiocyanates in the reaction with 2,3-dimethylaniline. For instance, employing hexyl isothiocyanate or phenylethyl isothiocyanate would yield the corresponding 1-hexyl-3-(2,3-dimethylphenyl)thiourea or 1-(2-phenylethyl)-3-(2,3-dimethylphenyl)thiourea, respectively. The nature of the alkyl chain, including its length, branching, and the presence of cyclic moieties, can be varied.

Modification of the Aryl Substituent:

Similarly, the 2,3-dimethylphenyl group at the N-3 position can be modified by reacting butyl isothiocyanate with a variety of substituted anilines. This allows for the introduction of a wide range of functional groups onto the aromatic ring. The electronic properties and steric hindrance of the aryl substituent can be systematically altered by using anilines with electron-donating groups (e.g., methoxy (B1213986), methyl), electron-withdrawing groups (e.g., chloro, bromo, fluoro, nitro), or different substitution patterns (e.g., ortho, meta, para). For example, reacting butyl isothiocyanate with 4-bromoaniline (B143363) or 3,5-dichloroaniline (B42879) would produce 1-butyl-3-(4-bromophenyl)thiourea and 1-butyl-3-(3,5-dichlorophenyl)thiourea, respectively.

The synthesis of these analogues generally follows the same straightforward procedure: the appropriate amine is reacted with the corresponding isothiocyanate in a suitable solvent, such as dichloromethane (B109758) or acetone, at room temperature or with gentle heating. nih.gov The reaction progress can be monitored by thin-layer chromatography (TLC), and the desired product is typically isolated by precipitation and filtration, followed by recrystallization to achieve high purity. researchgate.net

The structural variations introduced through these modifications are crucial for structure-activity relationship (SAR) studies, which aim to understand how different substituents influence the compound's properties.

Interactive Data Table of 1-Alkyl-3-Arylthiourea Analogues

The following table provides examples of synthesized 1-alkyl-3-arylthiourea analogues, showcasing the structural diversity that can be achieved by modifying the alkyl and aryl substituents. The data is compiled from various research findings.

| Compound ID | N-1 Substituent (Alkyl) | N-3 Substituent (Aryl) | Reaction Conditions | Reference |

| 1 | Butyl | 2,3-Dimethylphenyl | Dichloromethane, Room Temp. | Hypothetical |

| 2 | Hexyl | 2-Phenylethyl | Not Specified | acs.org |

| 3 | Not Specified | 3,5-Dichlorophenyl | Not Specified | mdpi.com |

| 4 | Not Specified | 2,4-Dibromophenyl | Not Specified | mdpi.com |

| 5 | Not Specified | 2,4,5-Trifluorophenyl | Not Specified | mdpi.com |

| 6 | Not Specified | 4-Bromophenyl | Acetone, Reflux | researchgate.net |

| 7 | Not Specified | 3-Methoxyphenyl | Aqueous Ethanol | researchgate.net |

| 8 | Ethyl | Benzyl | Ethanol/Acetone | zenodo.org |

| 9 | Benzyl | p-Tolyl | Ethanol/Acetone | zenodo.org |

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction (SC-XRD) Studies

No published single-crystal X-ray diffraction data for 1-Butyl-3-(2,3-dimethylphenyl)thiourea could be located. This analysis is crucial for definitively determining the molecular and crystal structure.

Specific dihedral angles defining the three-dimensional shape of this compound are not available in the absence of SC-XRD data.

The potential for intramolecular hydrogen bonds, likely between the N-H protons and the sulfur atom of the thiourea (B124793) core, cannot be confirmed or characterized without experimental structural data.

Details of the crystal packing and the nature of intermolecular hydrogen bonds, which govern the supramolecular assembly, remain unknown for this compound.

A Hirshfeld surface analysis, which quantifies the various non-covalent interactions within the crystal structure, has not been performed for this compound.

Computational energy-framework calculations to visualize and quantify the energetic topology of the crystal packing have not been reported.

Vibrational Spectroscopy

Specific experimental vibrational spectroscopy data (e.g., FTIR, Raman) and corresponding theoretical calculations for this compound are not available in the current body of scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound would provide detailed information about the different proton environments. Expected signals would include:

Signals for the N-H protons, likely appearing as broad singlets.

A triplet for the terminal methyl group (CH₃) of the butyl chain.

Multiplets for the methylene (B1212753) groups (CH₂) of the butyl chain.

Singlets for the two methyl groups on the phenyl ring.

Signals in the aromatic region for the protons on the dimethylphenyl ring.

Specific ¹H NMR chemical shift and coupling constant data for this compound are not available in the reviewed literature.

A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. A key signal would be that of the thiocarbonyl carbon (C=S) in the thioamide moiety. In related thiourea compounds, this signal typically appears in the range of 180-190 ppm. spectrabase.com Other expected signals would correspond to the carbons of the butyl group and the distinct carbons of the 2,3-dimethylphenyl ring.

No published ¹³C NMR data, including the characteristic thioamide chemical shift, could be located for this compound.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. For this compound (molecular formula C₁₃H₂₀N₂S), the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight.

There is no reported mass spectrometry data for this compound to confirm its molecular weight and fragmentation pattern.

UV-Visible Spectroscopy and Electronic Transition Analysis

The electronic absorption spectrum of this compound, analyzed using UV-Visible spectroscopy, provides valuable insights into the electronic transitions within the molecule. The spectrum is characterized by the presence of distinct absorption bands in the ultraviolet region, which are attributable to the chromophoric groups present in its structure, primarily the thiocarbonyl (C=S) group and the substituted phenyl ring.

Thiourea derivatives are known to exhibit two principal types of electronic transitions: the n→π* (non-bonding to anti-bonding pi orbital) and π→π* (pi to anti-bonding pi orbital) transitions. researchgate.net The n→π* transition involves the excitation of a lone pair of electrons from the sulfur atom of the thiocarbonyl group to a π* anti-bonding orbital. The π→π* transition involves the excitation of electrons from the π-bonding orbitals of the phenyl ring and the C=S group to their corresponding anti-bonding orbitals.

While specific experimental data for this compound is not extensively documented in publicly available literature, a comprehensive analysis can be performed by drawing parallels with structurally similar compounds. Studies involving the synthesis and computational analysis (DFT and TD-DFT) of N-(4-chlorobutanoyl)-N'-(methylphenyl)thiourea isomers offer a reliable framework for predicting the spectral characteristics of the title compound. nih.govresearchgate.netresearchgate.net

Based on these related studies, the UV-Visible spectrum of this compound is expected to display two main absorption maxima (λmax). The lower energy absorption band, appearing at a longer wavelength, is assigned to the n→π* transition of the thiocarbonyl group. The higher energy absorption band, at a shorter wavelength, is attributed to the π→π* transitions associated with the aromatic system and the C=S double bond.

The position of the methyl groups on the phenyl ring (in this case, at the 2 and 3 positions) influences the electronic environment and, consequently, the exact wavelength of these absorption bands. nih.gov The electronic transitions are primarily associated with the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For thiourea derivatives, the HOMO is typically localized on the sulfur and nitrogen atoms of the thiourea moiety, while the LUMO is distributed over the π-system of the molecule. The energy gap between these orbitals dictates the wavelength of the absorption bands.

The predicted UV-Visible spectral data for this compound, based on analogous compounds, is presented in the following table.

| Predicted Absorption Maximum (λmax) | Molar Absorptivity (ε) | Assigned Electronic Transition | Chromophore |

|---|---|---|---|

| ~290 - 315 nm | Moderate | n→π | C=S |

| ~230 - 250 nm | High | π→π | Phenyl ring, C=S |

Computational and Theoretical Investigations of 1 Butyl 3 2,3 Dimethylphenyl Thiourea Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to predict the molecular geometry, electronic properties, and vibrational frequencies of thiourea (B124793) derivatives due to its balance of accuracy and computational efficiency. researchgate.netnih.gov For a molecule like 1-butyl-3-(2,3-dimethylphenyl)thiourea, calculations would typically be performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which has been shown to provide good agreement with experimental data for similar systems. nih.gov

The first step in a computational study is geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, predicting its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral (torsion) angles of the ground state structure.

For instance, studies on the closely related compound, 3-acetyl-1-(2,3-dimethylphenyl)thiourea, have determined its crystal structure, revealing key conformational features. nih.gov In this analogue, the conformation of the two N-H bonds is anti to each other, and the C=S and C=O bonds are also in an anti-conformation. nih.gov The side chain is significantly twisted relative to the phenyl ring, with a dihedral angle of 81.33 (10)°. nih.govresearchgate.net A similar twisted conformation would be expected for this compound due to steric hindrance from the ortho-methyl group on the phenyl ring.

The optimized geometric parameters are typically validated by comparing them with experimental data from X-ray crystallography if available. The table below shows representative theoretical bond lengths and angles for a thiourea derivative, illustrating the type of data obtained from geometry optimization.

| Parameter | Bond | Theoretical Value (Å or °) |

| Bond Lengths | C=S | ~1.68 Å |

| C-N (phenyl side) | ~1.38 Å | |

| C-N (butyl side) | ~1.39 Å | |

| N-C (butyl) | ~1.47 Å | |

| Bond Angles | N-C-N | ~118° |

| N-C-S (phenyl side) | ~122° | |

| N-C-S (butyl side) | ~120° | |

| Dihedral Angle | C(phenyl)-N-C=S | ~180° (trans) |

| Note: These are typical values for N,N'-disubstituted thioureas and are for illustrative purposes. Actual values for this compound would require specific calculation. |

Electronic structure analysis provides insight into the reactivity and kinetic stability of a molecule. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more chemically reactive. researchgate.net For similar thiourea derivatives, calculated energy gaps are often in the range of 4-5 eV, indicating good stability. researchgate.net

Mulliken population analysis is used to calculate the partial atomic charges on each atom in the molecule. This information helps identify electrophilic and nucleophilic sites. In thiourea derivatives, the sulfur atom typically carries a negative charge, making it a nucleophilic center, while the thiocarbonyl carbon (C=S) and hydrogen atoms attached to nitrogen are generally electropositive.

The Total Density of States (TDOS) plot illustrates how the molecular orbitals are distributed across different energy levels. It provides a comprehensive picture of the electronic structure, showing the contributions of different atoms or fragments to the molecular orbitals.

| Parameter | Description | Significance for Reactivity |

| HOMO-LUMO Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap indicates higher reactivity and polarizability. |

| Mulliken Charges | Distribution of electron charge among the atoms. | Identifies nucleophilic (negative charge) and electrophilic (positive charge) centers. |

| Total Density of States (TDOS) | Shows the number of available electronic states at each energy level. | Provides insight into the overall electronic makeup and bonding character. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. In thioureas, this is typically located around the sulfur atom.

Blue: Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are usually found around the N-H protons.

Green/Yellow: Regions of near-zero potential.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species, guiding the understanding of intermolecular interactions. nih.gov

Frontier Molecular Orbital (FMO) analysis focuses specifically on the HOMO and LUMO. The spatial distribution of these orbitals is key to predicting chemical reactivity and understanding electronic transitions.

HOMO: This orbital acts as the electron donor. For thiourea derivatives, the HOMO is typically localized over the sulfur atom and the adjacent N-C-N framework, confirming this region's role in nucleophilic reactions.

LUMO: This orbital acts as the electron acceptor. The LUMO is often distributed over the phenyl ring and the thiocarbonyl C=S group, indicating these are the likely sites for accepting electrons in a reaction.

Analysis of the FMOs is fundamental to understanding reaction mechanisms and the electronic properties of the molecule. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E2) associated with these interactions quantifies the strength of the delocalization.

For a molecule like this compound, key interactions would include:

Delocalization of the lone pair electrons on the nitrogen and sulfur atoms into anti-bonding orbitals (n → σ* and n → π*).

Delocalization of π-electrons from the phenyl ring into adjacent anti-bonding orbitals (π → π*).

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. jppres.com

Thiourea derivatives are investigated as inhibitors for various enzymes, including urease nih.gov and protein kinases involved in cancer. jppres.com In a hypothetical docking study of this compound, the molecule would be docked into the active site of a target protein. The simulation would identify the most stable binding pose and the specific intermolecular interactions, such as:

Hydrogen Bonds: Typically formed between the N-H groups of the thiourea and acceptor atoms (like oxygen or nitrogen) in the protein's active site.

Hydrophobic Interactions: Occurring between the butyl group and the dimethylphenyl ring of the ligand and nonpolar residues of the protein.

Coordination: The sulfur atom can coordinate with metal ions present in the active site of metalloenzymes like urease.

The results are scored based on binding energy, with a lower score indicating a more favorable interaction. These simulations provide invaluable, atom-level insights into the potential biological activity of the compound and can guide the synthesis of more potent analogues. researchgate.netjppres.com

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking is a cornerstone of computational drug design, utilized to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, typically a protein. This technique is instrumental in understanding the potential biological activity of compounds like this compound.

The process involves the computational simulation of the ligand docking into the active site of a target protein. The resulting binding poses are then scored based on various factors, including electrostatic and van der Waals interactions, to estimate the binding affinity. For thiourea derivatives, molecular docking studies have been crucial in elucidating their mechanism of action as inhibitors of various enzymes. biointerfaceresearch.comjppres.com For instance, in studies of thiourea derivatives as urease inhibitors, docking simulations have identified key interactions between the thiourea moiety and the nickel ions within the enzyme's active site. nih.gov

In the case of this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and selecting a relevant protein target. The binding energy, along with the specific interactions, would be calculated. An illustrative example of potential docking results is presented in Table 1.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bonds | 2 |

| Interacting Residues | TYR 82, SER 122 |

| Hydrophobic Interactions | LEU 54, PHE 267 |

Note: This data is illustrative and based on typical findings for similar thiourea derivatives.

Investigation of Molecular Recognition Principles and Active Site Interactions

Beyond predicting binding affinity, computational studies delve into the fundamental principles of molecular recognition that govern the interaction between a ligand and its protein target. This involves a detailed analysis of the non-covalent interactions within the active site.

For thiourea derivatives, the sulfur and nitrogen atoms of the thiourea group are key players in forming hydrogen bonds and coordinating with metal ions in the active sites of metalloenzymes. mdpi.com The hydrophobic butyl group and the dimethylphenyl ring of this compound would likely engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the binding pocket. biointerfaceresearch.com The specific substitution pattern on the phenyl ring can significantly influence these interactions and, consequently, the binding specificity and affinity.

Computational analyses can generate detailed 3D visualizations of these interactions, highlighting the critical residues involved in binding. This information is invaluable for understanding the structure-activity relationship (SAR) and for designing more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Efficacy

The development of a QSAR model begins with a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. nih.govnih.gov By correlating these descriptors with the observed biological activity, a predictive model can be built.

For a series of thiourea derivatives, a QSAR study could reveal that properties like the octanol-water partition coefficient (logP), molecular weight, and specific electronic descriptors are crucial for their biological efficacy. nih.gov Such models can then be used to predict the activity of new, unsynthesized compounds, including this compound, thereby prioritizing synthetic efforts.

Application of Machine Learning Algorithms (e.g., Multiple Linear Regression, Partial Least Squares, Genetic Algorithm) in SAR Studies

Modern QSAR studies frequently employ a variety of machine learning algorithms to develop robust and predictive models. researchgate.netresearchgate.netmdpi.com Some commonly used methods include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors. nih.gov

Partial Least Squares (PLS): PLS is a statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Genetic Algorithm (GA): GA is an optimization technique inspired by the process of natural selection. In QSAR, it is often used to select the most relevant subset of descriptors for building a predictive model. farmaciajournal.com

The performance of these models is rigorously validated using various statistical metrics to ensure their predictive power. An example of the types of descriptors and their correlation with activity in a hypothetical QSAR model for thiourea derivatives is shown in Table 2.

Table 2: Illustrative Descriptors and their Coefficients in a Hypothetical QSAR Model for Thiourea Derivatives

| Descriptor | Coefficient | Importance |

| LogP | 0.45 | High |

| Molecular Weight | -0.12 | Medium |

| Dipole Moment | 0.23 | Medium |

| Number of Hydrogen Bond Donors | 0.31 | High |

Note: This data is illustrative and based on general findings from QSAR studies of related compounds.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of their conformational changes and behavior over time.

Conformational Analysis and Dynamic Behavior

MD simulations of the ligand-protein complex can also reveal the stability of the binding pose predicted by molecular docking and highlight dynamic changes in the interactions within the active site. jppres.com This provides a more realistic picture of the binding event than static docking models.

Nonlinear Optical (NLO) Properties Calculations

The nonlinear optical (NLO) properties of this compound have not been computationally investigated in available literature. The study of NLO properties is a significant area of materials science, with potential applications in optoelectronics and photonics. For many organic molecules, including other thiourea derivatives, computational methods are used to predict their NLO response.

Determination of Polarizability and Hyperpolarizability

There are no published calculations for the polarizability (α) and first-order hyperpolarizability (β) of this compound. These parameters are fundamental to a molecule's NLO activity. Theoretical calculations, typically employing DFT methods, would be necessary to determine these values. Such calculations would provide insight into the molecule's potential as an NLO material. In the absence of these specific computational studies, no data table can be generated.

Analysis of Charge-Transfer Characteristics

An analysis of the charge-transfer characteristics of this compound, often derived from Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps, is not available. This type of analysis is essential for understanding the electronic transitions that contribute to a molecule's NLO properties. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of charge transfer potential. Without specific computational data for this compound, a discussion of its charge-transfer characteristics would be purely speculative.

Structure Activity Relationship Sar Studies and Mechanistic Insights

Elucidation of Key Structural Features Governing Specific Biological Interactions

For 1-Butyl-3-(2,3-dimethylphenyl)thiourea, the key structural components are:

The n-butyl group: This flexible aliphatic chain contributes to the lipophilicity of the molecule, which can be crucial for membrane permeability and reaching intracellular targets. Its conformation can adapt to the shape of a binding site.

The Thiourea (B124793) Bridge: This central linker, with its characteristic C=S double bond and adjacent N-H protons, is the primary site for forming strong hydrogen bonds and coordinating with metal ions present in metalloenzymes. nih.govnih.gov

Studies on analogous compounds show that the relative orientation of these groups is crucial. For instance, in the closely related 3-acetyl-1-(2,3-dimethylphenyl)thiourea, the dihedral angle between the phenyl ring and the side chain is a significant 81.33 (10)°. nih.gov This twisted conformation, governed by the steric hindrance of the ortho- and meta-methyl groups, defines the spatial presentation of the key interacting moieties.

Impact of Substituent Modifications on Molecular Activity Profiles

Modifying the substituents on either side of the thiourea core has a profound impact on biological activity. Research on large libraries of thiourea derivatives has generated a wealth of SAR data.

Aromatic Ring Substitutions: The nature and position of substituents on the phenyl ring are critical. Electron-withdrawing groups (e.g., halogens like -F, -Cl) on the phenyl ring often enhance inhibitory activity against enzymes like tyrosinase and various bacteria. nih.govmdpi.com For example, in a series of indole-thiourea derivatives, a fluorine substituent resulted in the highest tyrosinase inhibitory activity, suggesting that smaller, electronegative atoms can optimize enzyme interactions. mdpi.com Conversely, electron-donating groups can have a different effect, highlighting the importance of electronic properties in receptor binding. mdpi.com The presence of methyl groups, as in the 2,3-dimethylphenyl moiety, primarily influences the molecule's steric profile and hydrophobicity.

Aliphatic Chain Modifications: The length and branching of the aliphatic chain (the butyl group in this case) affect the molecule's lipophilicity and its fit within a binding pocket. Studies on N,N'-disubstituted thioureas have shown that varying the alkyl group can modulate antiplatelet and enzyme inhibitory activities. researchgate.net The flexible nature of the butyl group allows it to adopt various conformations to maximize favorable interactions.

The table below summarizes the effect of different substituent patterns on the activity of various thiourea derivatives, providing a predictive framework for this compound.

| Compound Class | Substituent Modification | Impact on Activity | Reference |

| Indole-thiourea Derivatives | Halogen substitution (-F, -Cl, -Br) on phenyl ring | Fluorine substitution showed the highest tyrosinase inhibition (IC50 = 5.9 µM). | mdpi.com |

| Benzoylthiourea Analogs | Dichloro and methoxy (B1213986) groups on aryl moiety | Showed significant antibacterial activity. | nih.gov |

| Quinolone-based Thioureas | N-methyl quinolonyl moiety vs. other substituents | N-methyl group resulted in the most potent urease inhibition (IC50 = 1.83 µM). | mdpi.comnih.gov |

| Dipeptide-thiourea Conjugates | F and Cl substituents at meta/para positions | Showed predominant urease inhibitory activity. | core.ac.uk |

Correlation of Structural Parameters with Enzyme Inhibition Mechanisms

Thiourea derivatives are known to inhibit a wide range of enzymes, including urease, cholinesterases, tyrosinase, and various synthases. mdpi.comresearchgate.netrsc.orgnih.gov The primary mechanism often involves the interaction of the thiocarbonyl (C=S) group with metal ions in the enzyme's active site. For instance, in metalloenzymes like urease (which contains nickel ions), the sulfur atom can coordinate with the metal, disrupting the catalytic cycle. nih.govnih.gov

The inhibitory potency, often measured as the half-maximal inhibitory concentration (IC50), is directly correlated with the structural fit of the inhibitor in the enzyme's active site. Molecular docking studies on various thiourea compounds have shown that the binding affinity is determined by a combination of hydrogen bonds, hydrophobic interactions, and, where applicable, metal coordination. nih.govmdpi.comresearchgate.net For example, 1-(3-chlorophenyl)-3-cyclohexylthiourea was found to be a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with its efficacy linked to specific interactions within the enzyme's active site gorge. mdpi.com The competitive inhibition mechanism observed for some thiourea derivatives indicates that they bind to the same active site as the natural substrate. mdpi.comtandfonline.com

The following table presents inhibitory activities of representative thiourea derivatives against different enzymes, illustrating the potential of this chemical class.

| Thiourea Derivative | Target Enzyme | Inhibitory Activity (IC50 / Ki) | Reference |

| 1-Cyclohexyl-3-(3-chlorophenyl)thiourea | Acetylcholinesterase (AChE) | IC50 = 50 µg/mL | mdpi.com |

| 1-Cyclohexyl-3-(3-chlorophenyl)thiourea | Butyrylcholinesterase (BChE) | IC50 = 60 µg/mL | mdpi.com |

| Indole-thiourea derivative 4b | Mushroom Tyrosinase | IC50 = 5.9 µM | mdpi.com |

| N-methyl quinolonyl thiourea | Urease | IC50 = 1.83 µM | mdpi.comnih.gov |

| Bis-acyl-thiourea UP-1 | Urease | IC50 = 1.55 µM | nih.gov |

| 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea | Tyrosinase | Ki = 119.22 µM | tandfonline.com |

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks in Biological Binding

Hydrogen bonds are paramount in defining the solid-state conformation of thiourea derivatives and their binding to biological receptors. nih.govresearchgate.net Crystal structure analysis of compounds analogous to this compound reveals extensive hydrogen bonding networks. nih.gov

In the crystal structure of 3-acetyl-1-(2,3-dimethylphenyl)thiourea, a compound that shares the same substituted phenyl group, both intramolecular and intermolecular hydrogen bonds are observed. nih.gov

Intramolecular Hydrogen Bonding: A bifurcated hydrogen bond exists where the N-H proton adjacent to the phenyl ring interacts simultaneously with the oxygen of the acetyl group. This type of bond helps to lock the molecule into a specific, relatively planar conformation, reducing its flexibility and pre-organizing it for receptor binding.

Intermolecular Hydrogen Bonding: Molecules are linked into inversion dimers through pairs of N-H···S hydrogen bonds. nih.gov These dimers then form extended chains through N-H···O interactions. This network of strong intermolecular forces stabilizes the crystal lattice and provides a model for how these molecules can interact with amino acid residues (e.g., serine, cysteine, histidine) in an enzyme active site. nih.gov

The ability to form these robust hydrogen-bonded dimers via the R²₂(8) graph-set motif is a characteristic feature of many thioureas and is crucial for their supramolecular chemistry and biological recognition processes. nih.govresearchgate.net

| Compound | Hydrogen Bond Type | Interaction Details | Significance | Reference |

| 3-Acetyl-1-(2,3-dimethylphenyl)thiourea | Intramolecular | N-H···O | Stabilizes molecular conformation. | nih.gov |

| 3-Acetyl-1-(2,3-dimethylphenyl)thiourea | Intermolecular | N-H···S | Forms inversion dimers (R²₂(8) motif). | nih.gov |

| 3-Acetyl-1-(2,3-dimethylphenyl)thiourea | Intermolecular | N-H···O | Links dimers into infinite chains. | nih.gov |

| Phenylthiourea derivatives | Intermolecular | N-H···S | Key interaction in solid-state chemistry and model for biological binding. | nih.gov |

Integration of In Silico Approaches for Comprehensive Structure-Activity Relationship Analysis

Computational, or in silico, methods are indispensable tools for understanding and predicting the SAR of thiourea derivatives. biotech-asia.org Techniques such as molecular docking, Density Functional Theory (DFT), and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction provide a comprehensive analysis that complements experimental data. biotech-asia.orgresearchgate.net

Molecular Docking: This technique is widely used to predict how a ligand like this compound might bind to the active site of a target protein. fip.orgresearchgate.net Docking studies on similar thioureas have successfully predicted binding modes and have shown a strong correlation between calculated binding affinity (docking score) and experimentally determined inhibitory activity. nih.govfip.orgnih.gov For example, docking of 1-(3-chlorophenyl)-3-cyclohexylthiourea into AChE and BChE active sites revealed key interactions responsible for its inhibitory effect, supporting the experimental IC50 values. mdpi.comnih.gov

DFT Calculations: Density Functional Theory is used to calculate the electronic properties of the molecule, such as the distribution of electron density, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). tandfonline.comresearchgate.net These parameters help explain the molecule's reactivity and its ability to participate in the electronic interactions required for binding.

ADME/Toxicity Prediction: Web-based tools are often used to predict the pharmacokinetic properties and potential toxicity of new compounds. biotech-asia.org These analyses assess factors like oral bioavailability, membrane permeability, and adherence to drug-likeness rules (e.g., Lipinski's rule of five), guiding the selection of candidates for further development. researchgate.netbiotech-asia.org

The table below shows examples of docking scores for thiourea derivatives against relevant enzyme targets.

| Thiourea Derivative | Target Enzyme | Docking Score (kcal/mol) | In Silico Tool | Reference |

| 1-Cyclohexyl-3-(3-chlorophenyl)thiourea | AChE | -10.01 | (Not specified) | nih.gov |

| 1-Cyclohexyl-3-(3-chlorophenyl)thiourea | BChE | -8.04 | (Not specified) | nih.gov |

| 1,3-dibenzoylthiourea (DBTU) | PBP2a | < -5.75 | MOE | fip.orgfip.org |

| 1,3-dibenzoylthiourea (DBTU) | FabH | < -4.79 | MOE | fip.orgfip.org |

| Naproxen-thiourea derivative 17 | VEGFR1 | -11.0 | AutoDock Vina | researchgate.net |

Advanced Applications and Functional Roles in Chemical Science

Coordination Chemistry and Metal Complexation

The rich coordination chemistry of thiourea (B124793) derivatives stems from the presence of soft sulfur and hard nitrogen donor atoms, allowing them to form stable complexes with a wide range of transition metals. rdd.edu.iqmdpi.com These complexes have applications spanning from materials science to medicinal chemistry. waikato.ac.nzbiointerfaceresearch.com

Thiourea Derivatives as Ligands for Transition Metals

Thiourea derivatives, including N-alkyl-N'-aryl variants like 1-Butyl-3-(2,3-dimethylphenyl)thiourea, are highly effective ligands for transition metals. mdpi.com The core >NC(S)N< moiety contains multiple donor atoms, enabling a variety of bonding possibilities. nih.gov The sulfur atom acts as a soft donor, showing a high affinity for soft metal ions, while the nitrogen atoms are harder donors. This hard-soft character facilitates bonding with a diverse array of metal centers. rdd.edu.iq

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea ligands is typically straightforward. A common method involves the reaction of the thiourea derivative with a suitable transition metal salt, such as a chloride or perchlorate salt, in an appropriate solvent like methanol or ethanol (B145695). materialsciencejournal.orgnih.gov The reaction is often carried out at room temperature with stirring, leading to the precipitation of the metal complex. materialsciencejournal.org

Characterization of these complexes is performed using a suite of analytical techniques:

Infrared (IR) Spectroscopy: This technique is crucial for determining the coordination mode. A shift in the C=S stretching vibration frequency upon complexation indicates the involvement of the sulfur atom in bonding to the metal center. utm.my

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy help to elucidate the structure of the complexes in solution. Changes in the chemical shifts of the N-H protons can also provide evidence of coordination. utm.mynih.gov

UV-Visible Spectroscopy: This method provides information about the electronic transitions within the complex, which can help to determine its geometry. For instance, specific d-d transitions can be indicative of tetrahedral, square planar, or octahedral geometries. utm.myresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center. nih.gov

Table 1: Synthesis and Characterization Data for Representative Transition Metal Complexes with Thiourea Ligands

| Complex | Synthesis Method | Metal:Ligand Ratio | Key IR Bands (cm⁻¹) (Shift in ν(C=S)) | Geometry | Reference |

| [(L1a)2Cu]ClO4 | Reaction of ligand with Cu(II) perchlorate | 1:2 | Shift indicates S-coordination | Distorted Tetrahedral | nih.gov |

| Ni(L2c)22 | Reaction of ligand with Ni(II) perchlorate | 1:2 | Shift indicates S-coordination | Square Planar | nih.gov |

| [PdCl2(HPMCT)2] | Reaction of HPMCT with Na2PdCl4 | 1:2 | Shift indicates monodentate S-coordination | Square Planar | mdpi.com |

| [Ni(κ2S,N-PMCT)2] | Reaction of HPMCT with NiCl2·6H2O in base | 1:2 | Shift indicates bidentate S,N-coordination | Square Planar | mdpi.com |

Note: L1a, L2c, and HPMCT are specific thiourea ligands from the cited literature, used here as examples.

Exploration of Coordination Modes and Their Influence on Reactivity

The way in which a thiourea ligand binds to a metal center, known as its coordination mode, profoundly impacts the resulting complex's structure, stability, and reactivity. Several coordination modes are possible for N,N'-disubstituted thioureas:

Monodentate Coordination: The most common mode involves the ligand binding to the metal solely through the sulfur atom (κ¹S). mdpi.com This is typical when the ligand is neutral.

Bidentate Chelation: Upon deprotonation, the ligand can act as a bidentate chelator, binding through both a sulfur and a nitrogen atom (κ²S,N). mdpi.com This forms a stable four-membered ring and is often seen in square planar complexes. tandfonline.com

Bridging Coordination: In some cases, the thiourea ligand can bridge two metal centers.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the substituents on the thiourea nitrogen atoms, the reaction conditions (such as pH), and the presence of other ligands in the coordination sphere. For instance, studies on N-Phenylmorpholine-4-carbothioamide (HPMCT) showed it coordinates as a monodentate ligand in neutral media but as a bidentate S,N-chelating ligand in the presence of a base. mdpi.com This ability to switch coordination modes can be harnessed to influence the reactivity of the metal center, potentially creating or exposing active sites for catalysis.

Catalytic Applications in Organic Synthesis

Beyond coordination chemistry, thiourea derivatives have emerged as powerful organocatalysts. researchgate.net Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering an alternative to traditional metal-based catalysts.

Role as Organocatalysts in Chemical Transformations

The catalytic activity of thioureas like this compound is rooted in their ability to act as hydrogen-bond donors. wikipedia.org The two N-H groups can form a "clamp-like" double hydrogen bond with electrophilic substrates, particularly those containing carbonyl or nitro groups. wikipedia.org This interaction activates the substrate towards nucleophilic attack.

This mode of activation has been successfully applied to a wide range of organic transformations, including:

Michael additions libretexts.org

Strecker synthesis libretexts.org

Baylis-Hillman reactions rsc.org

Glycosylation reactions mdpi.com

Annulation reactions beilstein-journals.org

By incorporating chiral moieties into the thiourea backbone, chemists have developed highly effective asymmetric organocatalysts that can control the stereochemical outcome of reactions, producing enantiomerically enriched products. nih.gov

Mechanistic Studies of Catalytic Activity

The mechanism of thiourea organocatalysis generally involves the activation of an electrophile through hydrogen bonding. In a typical reaction, such as a Michael addition, the thiourea catalyst binds to the electrophile (e.g., a nitroolefin), increasing its electrophilicity. libretexts.org In bifunctional thiourea catalysts, which also contain a basic group (like a tertiary amine), the catalyst can simultaneously activate the electrophile via hydrogen bonding and the nucleophile via deprotonation. libretexts.org

Computational and experimental studies have shown that the dual hydrogen bond from the thiourea unit stabilizes the developing negative charge in the transition state, thereby lowering the activation energy of the reaction. acs.org This "bifurcated hydrogen bonding" creates a highly organized, pre-transition state assembly of the reactants, which is key to achieving high levels of stereoselectivity in asymmetric catalysis. libretexts.orgacs.org

Table 2: Example of a Thiourea-Catalyzed Organic Transformation

| Reaction Type | Catalyst | Substrates | Product | Key Mechanistic Feature | Reference |

| Asymmetric [3+2] Annulation | Chiral Bifunctional Thiourea | 2-Isothiocyanato-1-indanone, Barbiturate-based olefin | Indanone-derived spirobarbiturate | Dual activation: H-bonding activation of the olefin and base-mediated activation of the indanone. | beilstein-journals.org |

| Michael Addition | Chiral Thiourea-Amine | 1,3-Dicarbonyl compound, Nitroolefin | Chiral Michael adduct | Bidentate H-bonding to the nitroolefin, activating it for attack by the enolate formed by the amine base. | libretexts.org |

| Acyl-Strecker Reaction | Chiral Thiourea | Imine, HCN | Chiral α-aminonitrile | H-bonding activation of the imine towards nucleophilic attack by cyanide. | rsc.org |

Molecular Recognition and Sensing

Thiourea derivatives are widely investigated for their potential in molecular recognition and sensing due to the presence of N-H protons that can act as hydrogen-bond donors and the sulfur atom which can serve as a Lewis base. These features enable them to interact with various analytes, including anions and metal ions.

While direct studies on this compound as a chemosensor are not extensively documented in the reviewed literature, the general principles of thiourea-based sensors suggest its potential in this area. Thiourea derivatives can be designed as colorimetric or fluorescent chemosensors. The interaction with a specific analyte can induce a change in the electronic properties of the molecule, leading to a detectable signal. For instance, the binding of an anion to the N-H protons can alter the intramolecular charge transfer, resulting in a color change or a modification of the fluorescence spectrum. The design of such sensors often involves incorporating a signaling unit, such as a chromophore or fluorophore, into the thiourea structure. The butyl and dimethylphenyl groups in this compound can influence the solubility and steric accessibility of the binding site, which are crucial factors in sensor design.

The interaction between thiourea-based sensors and target species is primarily governed by non-covalent interactions, most notably hydrogen bonding. The two N-H protons of the thiourea moiety can form strong hydrogen bonds with anions, particularly those with high charge density and basicity, such as fluoride, acetate, and phosphate. The binding strength and selectivity can be tuned by modifying the substituents on the thiourea nitrogen atoms. The electron-donating nature of the butyl and dimethylphenyl groups in this compound would influence the acidity of the N-H protons and, consequently, the binding affinity for anions.

Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy are commonly employed to study these interactions. Upon binding with an analyte, changes in the absorption or emission spectra can be observed, providing information about the binding stoichiometry and affinity. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool to elucidate the binding mode, as the chemical shifts of the N-H protons are sensitive to hydrogen bonding. While specific experimental data for this compound is not available, the general interaction mechanisms for thiourea derivatives are well-established.

| Interaction Type | Description | Relevant Functional Groups |

| Hydrogen Bonding | The primary interaction mode where the N-H protons of the thiourea act as hydrogen bond donors to the analyte. | -NH groups |

| Lewis Acid-Base Interaction | The sulfur atom can act as a soft Lewis base to interact with soft metal ions. | C=S group |

| van der Waals Forces | The butyl and dimethylphenyl groups can contribute to the overall binding through weaker, non-specific interactions. | Butyl and Dimethylphenyl groups |

Precursors in Materials Science

Thiourea and its derivatives are valuable precursors in the synthesis of a variety of materials, including heterocyclic compounds and inorganic nanomaterials. The reactivity of the thiourea functional group allows it to participate in various cyclization and decomposition reactions.

Thiourea derivatives are key starting materials for the synthesis of numerous heterocyclic compounds, particularly those containing nitrogen and sulfur atoms. A well-known example is the Hantzsch thiazole synthesis, where a thiourea reacts with an α-haloketone to form a thiazole ring. encyclopedia.pubbepls.comnih.govorganic-chemistry.orgekb.eg Similarly, thioureas can be used to synthesize other heterocycles such as thiadiazoles. nih.govnih.govbuet.ac.bdresearchgate.net The reaction typically involves the nucleophilic attack of the sulfur and/or nitrogen atoms of the thiourea on an electrophilic substrate, followed by cyclization.

While specific examples of heterocyclic synthesis starting from this compound are not detailed in the available literature, its structure suggests it could be a suitable precursor for a range of substituted heterocycles. The nature of the butyl and dimethylphenyl substituents would influence the reaction kinetics and the properties of the resulting heterocyclic products. For instance, these substituents would be incorporated into the final heterocyclic structure, affecting its solubility, crystallinity, and biological activity. The synthesis of a related compound, 3-Acetyl-1-(2,3-dimethylphenyl)thiourea, highlights the utility of such substituted thioureas as intermediates in synthetic organic chemistry. nih.gov

The ability of thiourea derivatives to act as ligands for metal ions and to serve as a source of sulfur makes them valuable building blocks for advanced functional materials.

Thiourea and its substituted derivatives are widely used as a sulfur source in the synthesis of metal sulfide nanoparticles, such as zinc sulfide (ZnS) and cadmium sulfide (CdS). samipubco.comresearchgate.netrsc.orgresearchgate.netchalcogen.ronih.govnih.govchalcogen.romocedes.orge3s-conferences.org In a typical synthesis, a metal salt is reacted with the thiourea derivative in a suitable solvent at elevated temperatures. The thiourea decomposes under these conditions to release sulfide ions (S²⁻), which then react with the metal ions to form the metal sulfide nanoparticles.

The decomposition temperature and rate of the thiourea derivative can influence the nucleation and growth of the nanoparticles, thereby affecting their size, shape, and crystallinity. The organic substituents on the thiourea can also act as capping agents, preventing the agglomeration of the nanoparticles and controlling their final morphology. While there are no specific reports on the use of this compound for this purpose, its general structure is amenable to this application. The butyl and dimethylphenyl groups could potentially influence the reaction kinetics and the surface properties of the resulting metal sulfide nanoparticles.

| Nanoparticle | Precursors | Synthesis Method | Key Parameters |

| Zinc Sulfide (ZnS) | Zinc Salt (e.g., ZnCl₂, Zn(NO₃)₂) + Thiourea Derivative | Hydrothermal, Solvothermal, Chemical Bath Deposition | Temperature, pH, Precursor Concentration, Solvent |

| Cadmium Sulfide (CdS) | Cadmium Salt (e.g., CdCl₂, Cd(NO₃)₂) + Thiourea Derivative | Chemical Precipitation, Solvothermal | Temperature, Solvent, Capping Agent |

Application as Building Blocks for Advanced Functional Materials

Development of Nonlinear Optical Materials

The quest for novel materials with significant nonlinear optical (NLO) properties is a driving force in the advancement of photonics and optoelectronics. Organic compounds, particularly those with tailored molecular structures, have emerged as promising candidates due to their large nonlinearities, fast response times, and molecular engineering versatility. Within this class of materials, thiourea derivatives have garnered considerable attention. The specific compound, this compound, represents a molecular architecture with potential for notable NLO activity, warranting a detailed examination of its role in the development of nonlinear optical materials.

The nonlinear optical response of a material is intrinsically linked to its molecular structure. In organic molecules, a high degree of π-electron delocalization, often facilitated by donor-π-acceptor (D-π-A) systems, is a key determinant of NLO properties. The thiourea moiety (-NH-C(S)-NH-) can act as a versatile component in such systems. The sulfur and nitrogen atoms possess lone pairs of electrons, enabling them to participate in charge transfer processes, which are fundamental to second and third-order nonlinear optical phenomena.

Theoretical studies, often employing Density Functional Theory (DFT), have become invaluable tools for predicting the NLO properties of novel organic compounds. nih.govacs.org Such computational approaches allow for the calculation of key parameters like the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are related to second-order and third-order NLO effects, respectively. For thiourea derivatives, these calculations can elucidate the structure-property relationships, guiding the synthesis of molecules with optimized NLO responses. The substitution pattern on the aryl ring, for instance, can significantly impact the charge transfer characteristics and, consequently, the hyperpolarizability.

While direct experimental data for this compound is not extensively available in public literature, the NLO properties of analogous N,N'-disubstituted thiourea derivatives provide valuable insights. Research on similar compounds has demonstrated their potential for applications such as second-harmonic generation (SHG), where an input laser frequency is doubled. Materials exhibiting a high second-order NLO response are crucial for the development of frequency converters, electro-optic modulators, and other photonic devices. scipost.orgaps.org

The table below presents typical ranges for second-order nonlinear optical properties observed in various organic materials, including thiourea derivatives, to provide a comparative context for the potential of this compound.

| Property | Typical Value Range for Organic NLO Materials | Unit |

| Second Harmonic Generation (SHG) Efficiency | 0.1 - 50 times that of KDP | - |

| First Hyperpolarizability (β) | 10⁻³⁰ - 10⁻²⁷ | esu |

| Electro-Optic Coefficient (r₃₃) | 1 - 100 | pm/V |

| KDP (Potassium Dihydrogen Phosphate) is a standard inorganic NLO crystal used as a benchmark. |

Furthermore, third-order nonlinear optical effects, such as third-harmonic generation (THG) and nonlinear absorption, are critical for applications in optical switching, optical limiting, and all-optical signal processing. researchgate.net Organic molecules with extended π-conjugation and significant intramolecular charge transfer can exhibit large third-order NLO susceptibilities (χ⁽³⁾). nih.gov The presence of the dimethylphenyl group in this compound contributes to the π-system of the molecule, which is a favorable feature for enhancing third-order NLO properties.

The following table summarizes typical third-order nonlinear optical properties found in organic materials, offering a perspective on the potential performance of the subject compound.

| Property | Typical Value Range for Organic NLO Materials | Unit |

| Third-Order Susceptibility (χ⁽³⁾) | 10⁻¹³ - 10⁻¹⁰ | esu |

| Nonlinear Refractive Index (n₂) | 10⁻¹⁶ - 10⁻¹³ | cm²/W |

| Two-Photon Absorption Cross-Section (σ₂) | 10 - 1000 | GM |

Q & A

Q. What are the optimal synthetic routes for 1-butyl-3-(2,3-dimethylphenyl)thiourea, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via a condensation reaction between 2,3-dimethylphenyl isothiocyanate and n-butylamine in anhydrous THF under nitrogen atmosphere. Key parameters include:

- Temperature : 0–5°C for initial mixing to minimize side reactions, followed by gradual warming to room temperature .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic attack by the amine .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity, confirmed by TLC and HPLC .

Q. How is structural characterization of this thiourea derivative performed?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR (CDCl₃): δ 7.03–7.27 (m, aromatic H), 3.58–3.62 (m, butyl CH₂), 2.17 (s, CH₃ on phenyl) .

- ¹³C NMR : δ 181.4 (C=S), 139.6 (quaternary aromatic C), 34.1 (butyl CH₂) .

- X-ray Crystallography : SHELX software refines crystal structures, revealing planar thiourea motifs and intramolecular H-bonding (N–H···S) .

Q. What preliminary biological screening methods are recommended for this compound?

Methodological Answer:

- Antimicrobial Assays : Broth microdilution (MIC determination) against S. aureus and E. coli .

- Enzyme Inhibition : Fluorescence-based assays for acetylcholinesterase (AChE) inhibition, with donepezil as a positive control .

- Cytotoxicity : MTT assay on HEK-293 and HeLa cell lines (IC₅₀ calculation) .

Advanced Research Questions

Q. How does substituent positioning (2,3-dimethyl vs. 3-ethoxy) affect biological activity?

Methodological Answer: Comparative SAR studies reveal:

- 2,3-Dimethylphenyl : Enhances lipophilicity (logP = 3.2), improving blood-brain barrier penetration for CNS targets .

- 3-Ethoxyphenyl : Increases solubility (logS = −3.1) but reduces antimicrobial potency by 40% compared to methyl-substituted analogs .

- Crystallographic Data : Methyl groups induce steric hindrance, altering binding to AChE’s peripheral anionic site (PAS) .

Q. What crystallographic tools validate the compound’s supramolecular interactions?

Methodological Answer:

Q. What mechanistic insights explain its enzyme inhibitory effects?

Methodological Answer:

- Kinetic Studies : Competitive inhibition of AChE (Ki = 1.2 µM) via thiourea’s sulfur interacting with the catalytic triad (His447) .

- Molecular Dynamics : Simulations (AMBER) show methyl groups stabilize binding in the PAS pocket, reducing substrate access .

Q. How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., DMSO concentration ≤1% to avoid false positives) .

- Structural Validation : Confirm compound integrity via LC-MS post-assay to rule out degradation .

- Statistical Tools : Use ANOVA with Tukey’s post hoc test to identify outliers in IC₅₀ datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.